![molecular formula C10H20Si B12565933 Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane CAS No. 177087-92-2](/img/structure/B12565933.png)
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is an organosilicon compound with the molecular formula C10H20Si . This compound is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a methyl group. Organosilicon compounds like this one are known for their unique chemical properties and are widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane typically involves the hydrosilylation of alkenes. One common method is the reaction of 3-methylcyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of platinum-based catalysts is common in industrial processes due to their high efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Halogenated or alkylated silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group for sensitive functional groups in biomolecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane involves its ability to act as a hydride donor in various chemical reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, which can catalyze various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopentene ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of methyl groups.
Uniqueness
Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties. This structural feature allows for specific interactions with other molecules and catalysts, making it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
177087-92-2 |
|---|---|
Molekularformel |
C10H20Si |
Molekulargewicht |
168.35 g/mol |
IUPAC-Name |
trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane |
InChI |
InChI=1S/C10H20Si/c1-9-5-6-10(7-9)8-11(2,3)4/h7,9H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
UIAABQPBPDPDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C1)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


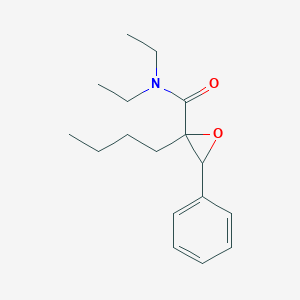
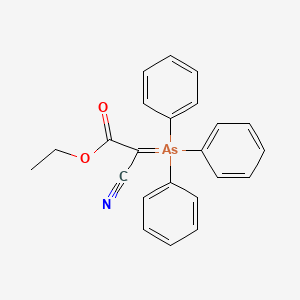
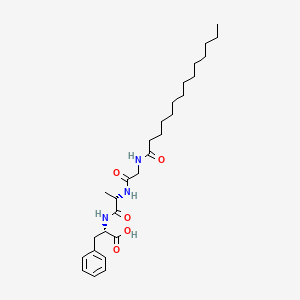
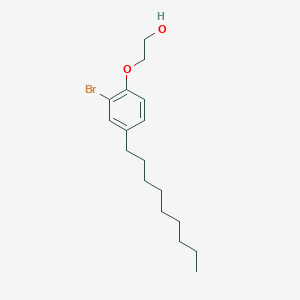
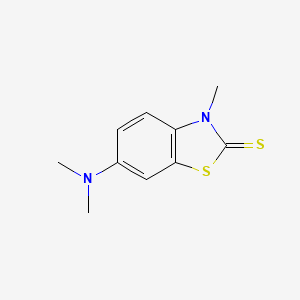
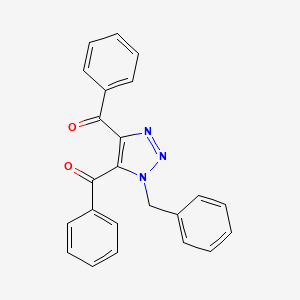
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
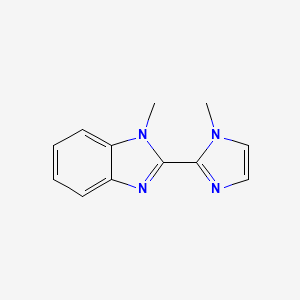
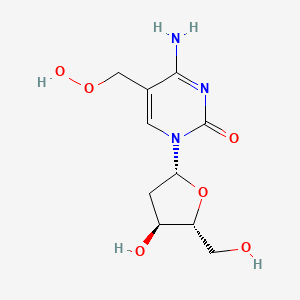
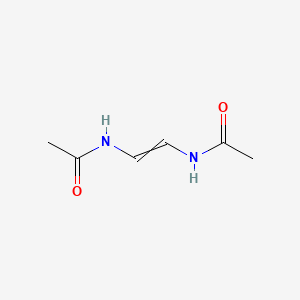
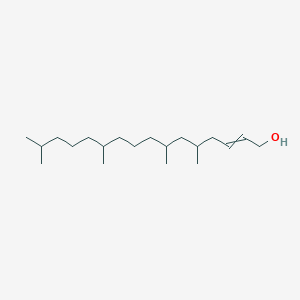
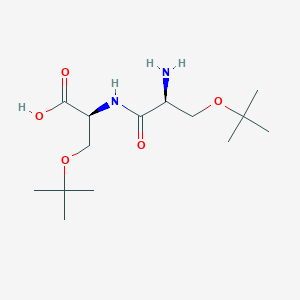
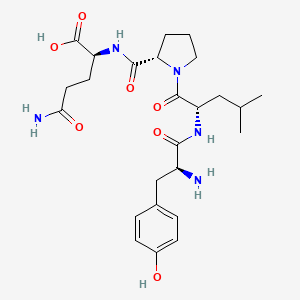
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
